molecular formula C25H26BrNO5 B12215008 (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12215008
M. Wt: 500.4 g/mol
InChI Key: NQXLLNZNYIGUAA-UYOCIXKTSA-N
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Description

The compound (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic molecule featuring multiple functional groups, including a brominated benzodioxin, a dimethylpiperidinyl moiety, and a hydroxybenzofuran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. The initial steps often include the bromination of benzodioxin followed by the formation of the benzofuran core. The piperidinyl moiety is introduced through nucleophilic substitution reactions. The final step involves the condensation of the intermediate compounds to form the desired product under controlled conditions such as temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the benzofuran ring can undergo oxidation to form a ketone.

    Reduction: The brominated benzodioxin can be reduced to remove the bromine atom.

    Substitution: The piperidinyl moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a de-brominated benzodioxin.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its multiple functional groups.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery for targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, this compound could be used in the development of new polymers or as an additive in specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The brominated benzodioxin and piperidinyl moieties may play a role in binding to specific sites, while the hydroxybenzofuran could participate in hydrogen bonding or other interactions. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
  • (2Z)-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

Uniqueness

The uniqueness of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom, in particular, can influence its reactivity and interactions compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C25H26BrNO5

Molecular Weight

500.4 g/mol

IUPAC Name

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C25H26BrNO5/c1-14-5-15(2)10-27(9-14)11-20-21(28)4-3-19-23(29)22(32-25(19)20)8-16-6-18(26)7-17-12-30-13-31-24(16)17/h3-4,6-8,14-15,28H,5,9-13H2,1-2H3/b22-8-

InChI Key

NQXLLNZNYIGUAA-UYOCIXKTSA-N

Isomeric SMILES

CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC5=C4OCOC5)Br)/C3=O)O)C

Canonical SMILES

CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC5=C4OCOC5)Br)C3=O)O)C

Origin of Product

United States

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